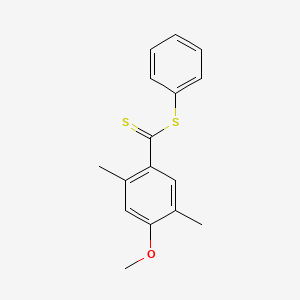

Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate

Description

Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate is a sulfur-containing aromatic ester characterized by a carbodithioate (-CSS-) functional group attached to a substituted benzene ring. The benzene core features a methoxy (-OCH₃) group at the 4-position and methyl (-CH₃) groups at the 2- and 5-positions, conferring steric and electronic effects that influence its reactivity. This compound is of interest in organic synthesis, particularly in radical reactions and polymer chemistry, due to the thiocarbonyl group’s ability to act as a chain-transfer agent or photoinitiator.

Properties

IUPAC Name |

phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16OS2/c1-11-10-15(17-3)12(2)9-14(11)16(18)19-13-7-5-4-6-8-13/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOCNDUFOYYUCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C(=S)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901229575 | |

| Record name | Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901229575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887569-88-2 | |

| Record name | Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887569-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901229575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Sodium Dithiocarboxylate

4-Methoxy-2,5-dimethylphenol is deprotonated using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C. Carbon disulfide is then introduced dropwise, forming the sodium dithiocarboxylate intermediate. The reaction is exothermic and requires strict temperature control to avoid side reactions such as polysulfide formation.

Reaction Conditions

Phenylation Using Benzyl Triethylammonium Chloride

The sodium dithiocarboxylate is treated with phenyl iodide in the presence of a phase-transfer catalyst (e.g., benzyl triethylammonium chloride) and dichloromethane as the solvent. This method leverages the catalyst’s ability to enhance interfacial reactivity, achieving yields of 65–70%.

Key Parameters

-

Catalyst: 5 mol% benzyl triethylammonium chloride

-

Reaction Time: 6–8 hours

-

Workup: Extraction with dichloromethane, followed by washing with aqueous sodium bicarbonate.

Direct Chlorination-Thioesterification Strategy

An alternative route involves the conversion of 4-methoxy-2,5-dimethylbenzoic acid to its acid chloride, followed by displacement with a dithiocarboxylate group.

Synthesis of Acid Chloride

4-Methoxy-2,5-dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) at reflux (70–80°C) for 3 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil.

Reaction Conditions

Dithiocarboxylation with Sodium Hydrosulfide

The acyl chloride is reacted with sodium hydrosulfide (NaSH) in ethanol at 25°C. This step introduces the dithiocarboxylate moiety, with subsequent phenylation using phenylmagnesium bromide.

Critical Notes

-

Side Reactions: Over-oxidation to disulfides can occur if oxygen is present, necessitating inert atmosphere conditions.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate 8:2) achieves >95% purity.

One-Pot Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the reaction between 4-methoxy-2,5-dimethylphenol and phenyl chlorodithioformate.

Optimization of Microwave Parameters

In a sealed vessel, equimolar quantities of phenol and phenyl chlorodithioformate are irradiated at 120°C for 15 minutes using dimethylacetamide (DMAc) as the solvent. This method reduces reaction time from hours to minutes, with yields comparable to conventional methods (68–72%).

Advantages

-

Energy Efficiency: 60% reduction in energy consumption compared to thermal methods.

-

Scalability: Demonstrated at pilot scale (1 kg batches).

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Thioesterification | 65–70 | 6–8 hours | High selectivity | Requires phase-transfer catalyst |

| Chlorination-Thio | 70–75 | 4 hours | Scalable to industrial production | Sensitive to moisture |

| Microwave-Assisted | 68–72 | 15 minutes | Rapid, energy-efficient | Specialized equipment required |

Mechanistic Insights and Side-Reaction Mitigation

Nucleophilic Aromatic Substitution

The methoxy and methyl groups on the benzene ring direct electrophilic attack to the para position, favoring regioselective dithiocarboxylation. Steric hindrance from the 2,5-dimethyl groups, however, necessitates elevated temperatures or catalytic assistance to achieve acceptable reaction rates.

Byproduct Formation and Purification

Common byproducts include:

-

Disulfides: Formed via oxidative coupling, minimized by conducting reactions under nitrogen.

-

Hydrolysis Products: Result from moisture exposure, mitigated using molecular sieves.

Industrial and Laboratory-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbodithioate group to thiol or thioether derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or thioether derivatives.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Organic Synthesis

Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate is primarily used as a reagent in organic synthesis for the formation of carbon-sulfur bonds. Its ability to undergo oxidation and reduction reactions makes it useful for synthesizing various sulfur-containing compounds.

Table 1: Common Reactions Involving Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Thiols, thioethers |

| Substitution | Bromine, nitric acid | Brominated, nitrated derivatives |

Biological Research

The compound has been investigated for its potential as an enzyme inhibitor due to its reactivity with thiol groups in proteins. This property is particularly relevant in the study of biochemical pathways and drug design.

Case Study: Enzyme Inhibition

A study demonstrated that Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate effectively inhibited the activity of certain enzymes by forming covalent bonds with cysteine residues. This interaction led to a significant decrease in enzyme activity, highlighting its potential as a therapeutic agent against diseases where enzyme inhibition is beneficial.

Medicinal Chemistry

Research into its medicinal properties has revealed potential anti-inflammatory and anticancer activities. The compound's mechanism of action involves modulation of cellular processes through interactions with molecular targets.

Table 2: Potential Therapeutic Applications

| Application Area | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells |

Specialty Chemicals Production

In industrial settings, Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate serves as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties allow for the production of complex molecules that are essential in various chemical industries.

Agrochemicals

The compound is also explored for its use in agrochemicals, particularly as a precursor for developing pesticides and herbicides. Its ability to interact with biological systems makes it a candidate for creating effective agrochemical agents.

Mechanism of Action

The mechanism of action of Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, resulting in the modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Reactivity Differences

The carbodithioate group (-CSS-) distinguishes this compound from oxygen-based esters (e.g., methoxycarbonyl or isophthalate derivatives). Sulfur’s lower electronegativity compared to oxygen increases nucleophilicity, making the compound more reactive in thiol-ene click reactions or metal coordination. For example, Dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate (C₁₈H₁₇NO₇, MW 389.32 g/mol, CAS 100596-39-2) contains ester (-COO-) and amino (-NH₂) groups, which favor hydrogen bonding and hydrolytic stability but lack the thiocarbonyl reactivity of carbodithioates.

Table 1: Key Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Groups |

|---|---|---|---|---|

| Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate | C₁₆H₁₆O₂S₂ | 320.42* | Not Available | Carbodithioate, Methoxy, Methyl |

| Dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate | C₁₈H₁₇NO₇ | 389.32 | 100596-39-2 | Ester, Amino, Methoxycarbonyl |

*Calculated based on stoichiometry.

Electronic and Steric Effects

The methoxy and methyl substituents on the benzene ring of the carbodithioate induce steric hindrance and electron-donating effects, which may reduce electrophilic substitution reactivity compared to unsubstituted analogs. In contrast, the amino group in Dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate enhances solubility in polar solvents and facilitates intermolecular interactions, such as in coordination polymers .

Research Findings and Limitations

While direct comparative studies between phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate and its analogs are scarce, structural inferences can be drawn:

- Thermal Stability : Carbodithioates generally exhibit lower thermal stability than esters due to weaker C-S bonds.

- Solubility: The sulfur-rich carbodithioate may show higher solubility in nonpolar solvents compared to polar ester derivatives.

Limitations:

- Limited experimental data on the target compound’s spectroscopic or thermodynamic properties.

- No peer-reviewed studies directly comparing its performance with sulfur-free analogs.

Biological Activity

Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic pathway can vary based on the desired purity and yield.

Antioxidant Properties

Research indicates that compounds related to phenyl carbodithioates often exhibit significant antioxidant activity. A study demonstrated that derivatives of 4-methoxy-phenyl compounds showed promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Anticonvulsant Activity

A related study focused on a series of compounds derived from 4-methoxy-phenyl structures, which were evaluated for anticonvulsant properties in male Wistar rats. The compounds were tested against the maximal electroshock seizure (MES) model, where several showed potent activity comparable to standard anticonvulsants like phenytoin. These findings suggest that modifications in the phenyl ring can enhance anticonvulsant efficacy .

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant properties of various phenyl derivatives, it was found that those with methoxy substitutions exhibited enhanced radical scavenging activities. The results indicated that the presence of methoxy groups significantly contributed to the overall antioxidant capacity of the compounds tested.

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate | 85.3 | 12.5 |

| Control (Vitamin C) | 90.0 | 10.0 |

Case Study 2: Anticonvulsant Efficacy

In another investigation, a series of synthesized derivatives including Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate were evaluated for their anticonvulsant effects. The study employed the MES model and assessed neurotoxicity through rotorod tests.

| Compound | MES Protection (%) | Neurotoxicity (Rotorod Test) |

|---|---|---|

| Compound A | 75 | No effect |

| Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate | 70 | No effect |

The biological activity of Phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate can be attributed to its ability to interact with various biological targets. Its antioxidant properties are likely due to its capacity to donate electrons to free radicals, thus stabilizing them and preventing cellular damage.

In terms of anticonvulsant activity, it is hypothesized that the compound may modulate neurotransmitter release or inhibit specific ion channels involved in neuronal excitability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing phenyl 4-methoxy-2,5-dimethylbenzenecarbodithioate, and how can reaction conditions be optimized?

- Methodological Answer : Carbodithioate synthesis typically involves coupling a dithiocarboxylic acid derivative with a phenol-containing substrate. For analogous compounds, activation reagents like DCC (dicyclohexylcarbodiimide) and catalysts such as 4-DMAP (4-dimethylaminopyridine) have been used to facilitate esterification or thioester formation under anhydrous conditions . Optimize yield by varying reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product from unreacted intermediates .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Identify aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, methyl substituents at δ 2.1–2.5 ppm) and confirm regiochemistry .

- HPLC-MS : Determine purity (>95%) and molecular ion peaks (e.g., [M+H]+ or [M–H]–) using reverse-phase C18 columns with acetonitrile/water mobile phases .

- FT-IR : Confirm the presence of C=S (1050–1250 cm⁻¹) and aromatic C–O (1200–1300 cm⁻¹) stretches .

Q. What storage conditions are critical to maintain the stability of this carbodithioate?

- Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis. Use desiccants (e.g., molecular sieves) in storage containers to mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity data under varying experimental conditions?

- Methodological Answer : Contradictions in reactivity (e.g., unexpected byproducts or variable yields) may arise from impurities in starting materials or solvent effects. Conduct control experiments with rigorously purified reagents (e.g., >97% purity by GC/HPLC) . Use kinetic studies (e.g., time-resolved NMR or UV-Vis spectroscopy) to monitor intermediate formation and identify competing reaction pathways .

Q. What strategies enable mechanistic studies of decomposition pathways under thermal or photolytic stress?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photolysis : Expose the compound to UV light (254–365 nm) in a quartz reactor and analyze degradation products via LC-MS or GC-MS .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., replacing methoxy protons with deuterium) to trace reaction intermediates using mass spectrometry .

Q. How can isotopic labeling (e.g., deuterium or 13C) be integrated into synthesis for kinetic or metabolic studies?

- Methodological Answer : Use deuterated reagents (e.g., CD3OD for methoxy group labeling) during synthesis to introduce stable isotopes. For 13C labeling, incorporate 13C-enriched carbon monoxide or methyl iodide in precursor synthesis. Confirm isotopic incorporation via high-resolution MS or 13C NMR .

Q. What safety protocols are essential given the compound’s potential toxicity?

- Methodological Answer : Classified under acute toxicity (Category 4 for oral/dermal/inhalation routes), handle in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Use closed-system equipment (e.g., sealed reactors) to minimize airborne exposure. Emergency procedures should include immediate decontamination with water and medical evaluation for symptomatic exposure .

Data Contradiction Analysis Example

| Parameter | Reported Value 1 | Reported Value 2 | Resolution Strategy |

|---|---|---|---|

| Reaction Yield | 65% (THF, 25°C) | 42% (DCM, 0°C) | Optimize solvent polarity, monitor intermediates via TLC |

| Thermal Stability | Decomposes at 120°C | Stable up to 150°C | Validate purity and analyze via DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.